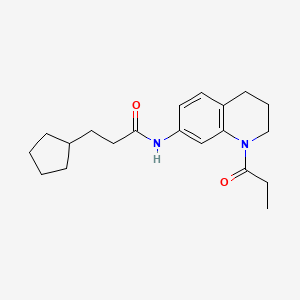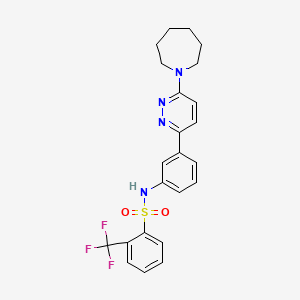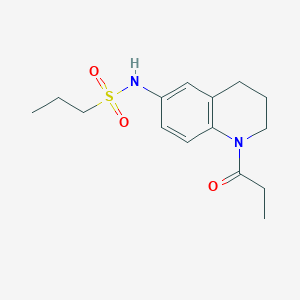
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE is a complex organic compound with a unique structure that combines a quinoline ring with a propionyl group and a propanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline ring. The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The propionyl group is then introduced through a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the propanesulfonamide moiety is attached via a nucleophilic substitution reaction with a suitable sulfonamide precursor.
Industrial Production Methods
In an industrial setting, the production of N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chlorophenyl)-1-[(1-propionyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]-4-piperidinecarboxamide
- 3-[(1-Propionyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]propanoate
Uniqueness
N-(1-PROPIONYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-PROPANESULFONAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H22N2O3S |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C15H22N2O3S/c1-3-10-21(19,20)16-13-7-8-14-12(11-13)6-5-9-17(14)15(18)4-2/h7-8,11,16H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
DDUSKNBPLABJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


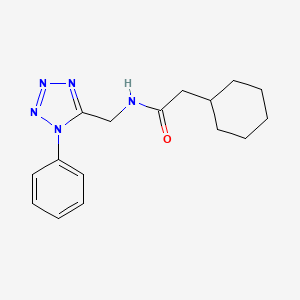
![4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B11262169.png)
![ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11262175.png)
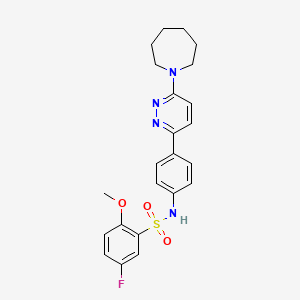
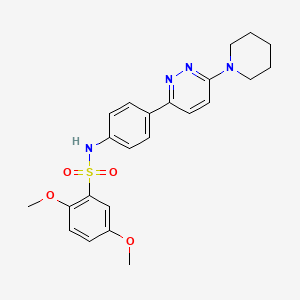
![6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11262200.png)
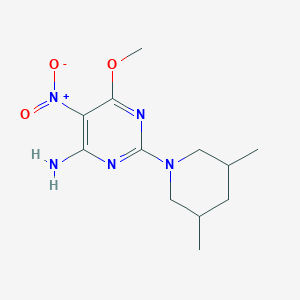
![N-[(4-methylphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B11262208.png)
![3-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262219.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11262224.png)
![6-(4-chlorophenyl)-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11262232.png)
![N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262251.png)
